2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound notable for its diverse biological activities and structural features. The compound is characterized by the presence of several functional groups, including an indole moiety, a triazole ring, and an acetamide group. Its molecular formula is , with a molecular weight of approximately 478.59 g/mol.
This compound falls under the category of triazole-based compounds, which are integral in medicinal chemistry due to their potential therapeutic applications. The triazole ring enhances chemical stability and reactivity, making it a valuable scaffold in drug design. The compound has been studied for its potential use in treating various diseases, including inflammatory conditions and cancers .
The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. Key steps include:
Optimizing reaction conditions such as temperature, solvent choice, and catalyst use is crucial for achieving high yields and purity.
The molecular structure of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can be represented using various chemical notation systems:
InChI=1S/C23H22N6O2S2/c1-14-7-8-18-19(11-14)33-22(25-18)26-20(30)13-32-23-28-27-21(29(23)9-10-31-2)16-12-24-17-6-4-3-5-15(16)17/h3-8,11-12,24H,9-10,13H2,1-2H3,(H,25,26,30)
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3CCOC)C4=CNC5=CC=CC=C54
These representations indicate the arrangement of atoms within the molecule and provide insight into its potential reactivity and interactions with biological targets .
The compound undergoes various chemical reactions that are significant for its biological activity:
These reactions can lead to derivatives with altered biological properties or improved efficacy.
Further studies utilizing techniques like molecular docking will elucidate these interactions.
The physical properties of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-y)acetamide include:
Chemical properties include reactivity with strong acids or bases and potential for electrophilic substitution due to the presence of electron-rich aromatic systems .
This compound has potential applications in various fields:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: